Methylamino-PEG4-t-butyl ester
Overview
Description
Methylamino-PEG4-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Scientific Research Applications
Bioconjugation
“Methylamino-PEG4-t-butyl ester” can be used for bioconjugation . This process involves the use of a chemical reaction to permanently join two biomolecules, usually a protein and a labeling agent. The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis of Small Molecules
This compound can also be used as a building block for the synthesis of small molecules . Small molecules are low molecular weight organic compounds that regulate biological processes. They have a variety of applications in medicine, biology, and environmental science.
3. Conjugates of Small Molecules and/or Biomolecules “Methylamino-PEG4-t-butyl ester” can be used in the creation of conjugates of small molecules and/or biomolecules . These conjugates can be used in a variety of applications, including drug delivery and imaging.
Chemical Biology and Medicinal Chemistry
This compound can be used as a tool compound for chemical biology and medicinal chemistry that require ligation . It can be used to study biological systems, identify therapeutic targets, and develop new drugs.
Antibody-Drug Conjugates
“Methylamino-PEG4-t-butyl ester” can be synthetically incorporated into antibody-drug conjugates . These are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Targeted Protein Degradation
This compound can be used in the creation of proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a promising strategy for the development of new therapeutics.
Mechanism of Action
Target of Action
Methylamino-PEG4-t-butyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The compound contains a methylamine group and two t-butyl ester groups . The methylamine group is reactive with carboxylic acids and carbonyls (ketone, aldehyde), allowing it to form bonds with target proteins . The t-butyl protected carboxyl acid groups can be deprotected under acidic conditions to form acid, which can undergo amide coupling .
Biochemical Pathways
As a linker in PROTACs, Methylamino-PEG4-t-butyl ester plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific targets of the PROTAC.
Pharmacokinetics
The hydrophilic polyethylene glycol (PEG) spacer in Methylamino-PEG4-t-butyl ester increases its solubility in aqueous media , which can enhance its absorption and distribution in the body.
Result of Action
The primary result of the action of Methylamino-PEG4-t-butyl ester is the degradation of target proteins when it is used as a linker in PROTACs . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of Methylamino-PEG4-t-butyl ester can be influenced by various environmental factors. For example, the deprotection of its t-butyl protected carboxyl acid groups occurs under acidic conditions . Furthermore, its solubility, and thus its bioavailability and efficacy, can be affected by the polarity of the environment due to its hydrophilic PEG spacer .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXARLRHZPMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG4-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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